molecular formula C8H11N3O B14333074 2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol CAS No. 105140-14-5

2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol

Cat. No.: B14333074
CAS No.: 105140-14-5
M. Wt: 165.19 g/mol
InChI Key: YAEYULZRASJBHW-UHFFFAOYSA-N
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Description

2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol is an organic compound that features a triazene group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol typically involves the reaction of phenylhydrazine with ethyl chloroacetate, followed by cyclization and subsequent reduction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The triazene group can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different amines.

Scientific Research Applications

2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-3-Methyl-3-phenyl-1-triazen-1-yl]benzonitrile
  • 2-[(1E)-3-Methyl-3-phenyl-1-triazen-1-yl]ethanol

Uniqueness

2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(anilinodiazenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-7-6-9-11-10-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYULZRASJBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603455
Record name 2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105140-14-5
Record name 2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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